3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane
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Overview
Description
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, with a fluorophenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a suitable diene to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the bicyclic structure .
Scientific Research Applications
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A similar nitrogen-containing heterocycle with significant pharmacological potential.
8-Azabicyclo[3.2.1]octane: Another related compound with a similar bicyclic structure but different substituents.
Uniqueness
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties and provide distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16FN/c14-13-4-2-1-3-12(13)9-7-10-5-6-11(8-9)15-10/h1-4,9-11,15H,5-8H2 |
InChI Key |
UDSRQPUEMWTFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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